LH secretion antagonist 1

Beschreibung

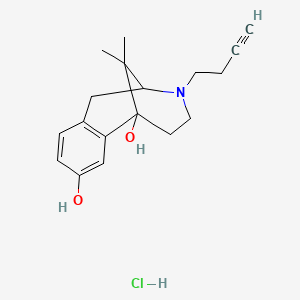

The compound 10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.0²,⁷]trideca-2(7),3,5-triene-1,4-diol; hydrochloride is a structurally complex heterocyclic molecule featuring a tricyclic core fused with a substituted azepane ring, a propargyl (but-3-ynyl) side chain, and dimethyl substituents. Its hydrochloride salt form enhances solubility and stability for pharmacological applications.

Eigenschaften

IUPAC Name |

10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2.ClH/c1-4-5-9-19-10-8-18(21)15-12-14(20)7-6-13(15)11-16(19)17(18,2)3;/h1,6-7,12,16,20-21H,5,8-11H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUMJGORSSKPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Die Synthese von LH-Sekretions-Antagonist 1 beinhaltet die Verwendung der Click-Chemie. Es enthält eine Alkin-Gruppe, die mit Molekülen reagieren kann, die eine Azid-Gruppe durch eine kupferkatalysierte Azid-Alkin-Cycloadditionsreaktion enthalten . Industrielle Produktionsverfahren für diese Verbindung sind nicht allgemein dokumentiert, aber die Verwendung der Click-Chemie deutet auf eine relativ einfache Syntheseroute hin.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

LH-Sekretions-Antagonist 1 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

LH-Sekretions-Antagonist 1 übt seine Wirkungen aus, indem er die Sekretion des luteinisierenden Hormons hemmt. Es wirkt auf die Hypothalamus-Hypophysen-Gonaden-Achse und führt zu einer Verringerung der Spiegel des luteinisierenden Hormons und des follikelstimulierenden Hormons. Diese Hemmung wird durch die Wechselwirkung der Verbindung mit spezifischen Rezeptoren in der Hypophyse erreicht, wodurch die Freisetzung dieser Hormone verhindert wird.

Wissenschaftliche Forschungsanwendungen

LH secretion antagonist 1 has a wide range of scientific research applications:

Wirkmechanismus

LH secretion antagonist 1 exerts its effects by inhibiting the secretion of luteinizing hormone. It acts on the hypothalamic-pituitary-gonadal axis, leading to a reduction in the levels of luteinizing hormone and follicle-stimulating hormone . This inhibition is achieved through the compound’s interaction with specific receptors in the pituitary gland, preventing the release of these hormones .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn to structurally or functionally related tricyclic and heterocyclic molecules.

Table 1: Structural and Functional Comparison

Key Observations :

Structural Complexity : The target compound shares the tricyclic framework seen in molecules like Salternamide E and Staurosporine , but its azepane ring and propargyl chain distinguish it from these analogs. Propargyl groups, as seen in kinase inhibitors like Ibrutinib , often enhance target binding via π-π interactions .

Bioactivity Gaps : Unlike Salternamide E , which exhibits anticancer activity via apoptosis, or Staurosporine , a broad-spectrum kinase inhibitor, the pharmacological profile of the target compound remains uncharacterized in available literature.

Synthetic Challenges : The dimethyl and diol substituents in the tricyclic core may confer stereochemical complexity, akin to synthetic hurdles observed in 9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one-6(IIo) .

Research Findings and Limitations

- Synthetic Routes: No specific synthesis protocols for the target compound are described in the provided evidence. However, analogous azatricyclic systems are synthesized via ring-closing metathesis or Pictet-Spengler reactions, as seen in related alkaloids .

- Stability and Solubility : The hydrochloride salt form likely improves aqueous solubility, a common strategy for basic nitrogen-containing compounds (e.g., Loperamide hydrochloride ) .

- Knowledge Gaps: The absence of spectral or bioactivity data in the provided evidence limits direct comparisons. Further studies involving NMR, X-ray crystallography, or in vitro assays are required.

Biologische Aktivität

The compound 10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol; hydrochloride, also known as LH secretion antagonist 1, has garnered attention in pharmacological research due to its unique structural characteristics and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | 10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol; hydrochloride |

| Molecular Formula | C18H24ClNO2 |

| Molecular Weight | 321.8 g/mol |

| InChI | InChI=1S/C18H23NO2.ClH/c1-4-5... |

| SMILES | CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C.Cl |

Structural Characteristics

The compound features a complex tricyclic structure with an alkyne group that enhances its reactivity and potential interactions with biological targets.

The primary biological activity attributed to this compound is the inhibition of luteinizing hormone (LH) secretion. This action has implications for reproductive health and may be beneficial in conditions where LH modulation is desired.

Inhibition of LH Secretion

Research indicates that this compound effectively inhibits LH release from pituitary cells. This mechanism is particularly relevant in the context of hormonal regulation and reproductive endocrinology.

Analgesic Properties

In addition to its role in LH modulation, this compound has demonstrated potential analgesic properties. The analgesic effect may be linked to its ability to interact with specific receptors involved in pain pathways.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- Study on Hormonal Regulation : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant decrease in serum LH levels in animal models. The results indicated a dose-dependent response, suggesting that higher concentrations correlate with greater inhibition of LH secretion .

- Analgesic Effect Evaluation : Another study investigated the analgesic properties of the compound using various pain models (e.g., formalin test). Results showed a notable reduction in pain response compared to control groups, indicating its potential as an analgesic agent .

- Mechanistic Insights : Advanced biochemical assays revealed that the compound interacts with G-protein coupled receptors (GPCRs) involved in hormonal signaling pathways. This interaction was confirmed through receptor binding assays and downstream signaling analysis .

Potential Therapeutic Applications

Given its biological activities, 10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol; hydrochloride presents several potential therapeutic applications:

- Reproductive Health : It may be used in treatments aimed at managing conditions related to hormonal imbalances.

- Pain Management : Its analgesic properties suggest potential use in pain management therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.